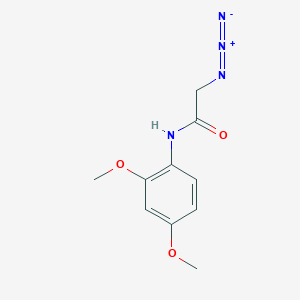

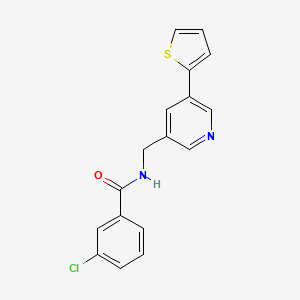

![molecular formula C19H16F3N3O B2893768 4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile CAS No. 478046-82-1](/img/structure/B2893768.png)

4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile” is a chemical compound with the molecular formula C19H16F3N3O and a molecular weight of 359.35 . It is a derivative of 4-(Trifluoromethyl)benzoyl chloride .

Synthesis Analysis

The synthesis of this compound might involve the use of 4-(Trifluoromethyl)benzoyl chloride and 4-(Trifluoromethyl)benzoic acid . These compounds can undergo various reactions, such as Suzuki-type coupling reactions and N,N’-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide , to form the desired product.Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group (-CF3), a benzoyl group (C6H5CO-), a piperazino group (-NH-CH2-CH2-NH-), and a benzenecarbonitrile group (C6H4CN). The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound might undergo various chemical reactions depending on the conditions. For instance, 4-(Trifluoromethyl)benzoyl chloride, a related compound, undergoes microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its related compounds. For instance, 4-(Trifluoromethyl)benzoyl chloride has a boiling point of 188-190 °C, a density of 1.404 g/mL at 25 °C, and a refractive index of 1.476 .Scientific Research Applications

Anticancer Research

- Synthesis and Anticancer Properties : Derivatives like 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile, synthesized from reactions involving arylaldehyde, malononitrile, and 2-naphthol, have been studied for their anticancer properties. One such derivative exhibited potent cytotoxic activity against colorectal cancer cells, inducing apoptosis and cell cycle arrest. It also showed binding interactions with DNA, suggesting potential as a chemotherapeutic agent (Ahagh et al., 2019).

Biological Activities of Triazine Derivatives

- Triazine-Based Therapeutics : Triazine derivatives, which can be related to the chemical structure , have demonstrated a wide range of biological activities. They've been investigated for their potential as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory agents. The triazine nucleus is considered a promising core for future drug development (Verma et al., 2019).

Antimicrobial Applications

- Synthesis of Antimicrobial Derivatives : Novel triazole derivatives, including some with benzocarbonitrile groups, have been synthesized and tested for antimicrobial activities. These compounds showed good to moderate effectiveness against various microorganisms, suggesting potential for use in antimicrobial treatments (Bektaş et al., 2007).

Chemical Synthesis and Characterization

- Synthesis for Metabolism Studies : Specific benzoyl-piperazine derivatives have been synthesized for use in metabolism studies, indicating the utility of these compounds in pharmacokinetic research (Zólyomi & Budai, 1981).

- Production of Heterocyclic Compounds : Benzoylacetonitriles, which are chemically related, have been used to synthesize various heterocyclic compounds like pyrans and triazines. These compounds have high chemical reactivity and are valuable in the synthesis of novel pharmaceuticals and materials (Abdel-Wahab et al., 2013).

Nanotechnology and Membrane Fabrication

- Development of Nanofiltration Membranes : Novel amine monomers with piperazine units have been developed for creating nanofiltration membranes. These materials exhibit improved surface hydrophilicity and antifouling properties, demonstrating the applicability of piperazine derivatives in advanced material science (Li et al., 2020).

properties

IUPAC Name |

4-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O/c20-19(21,22)16-5-3-15(4-6-16)18(26)25-11-9-24(10-12-25)17-7-1-14(13-23)2-8-17/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCIUTYEVVSPLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

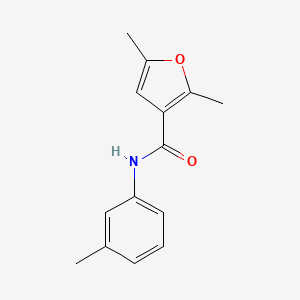

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2893689.png)

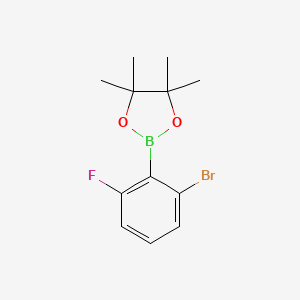

![4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2893690.png)

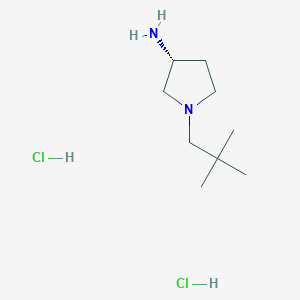

![(E)-methyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2893692.png)

![4,7-Dimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893696.png)

![2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide](/img/structure/B2893701.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(N-methylmethylsulfonamido)acetamide hydrochloride](/img/structure/B2893702.png)

![N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide](/img/structure/B2893704.png)

![N-[(1-methanesulfinylcyclobutyl)methyl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2893707.png)